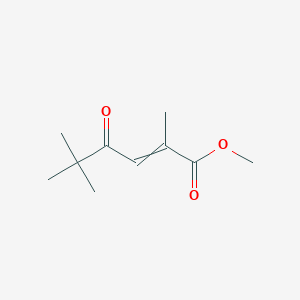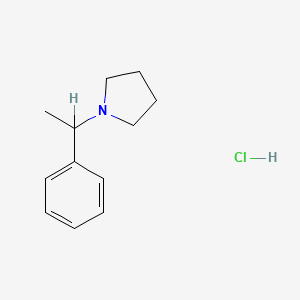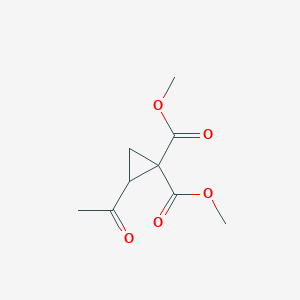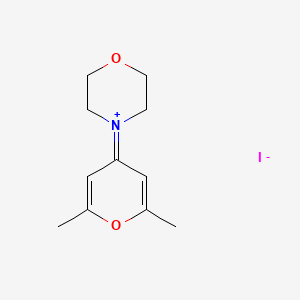
2,6-Dimethyl-4-morpholinopyrylium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-morpholinopyrylium iodide: is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromaticity and stability, making them useful in various chemical applications. This compound is characterized by the presence of a pyrylium ring substituted with two methyl groups at positions 2 and 6, and a morpholine ring at position 4, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholinopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with morpholine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The iodide counterion is introduced by adding an iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.
Major Products:
Oxidation: Formation of pyrylium oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of halide-substituted pyrylium salts.
Scientific Research Applications
2,6-Dimethyl
Properties
CAS No. |
74332-96-0 |
|---|---|
Molecular Formula |
C11H16INO2 |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide |
InChI |
InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VZKFAGLRHMMVIY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
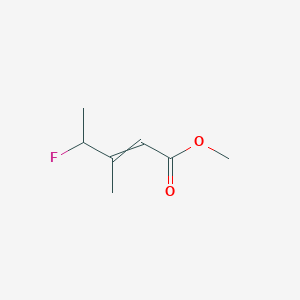
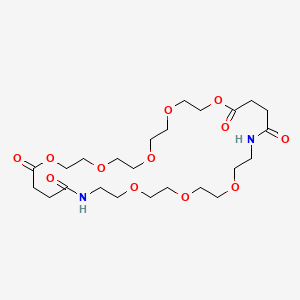
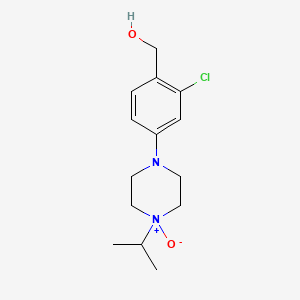

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
